3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE
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Overview
Description
3-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one is a synthetic organic compound with the molecular formula C17H21FN2O3. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound features a chromen-2-one core structure, which is functionalized with a piperazine ring substituted with a 4-fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the chromen-2-one core with 1-(4-fluorophenyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Final Product Formation: The final product, this compound, is obtained by purifying the reaction mixture through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the piperazine ring.
Scientific Research Applications
3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of oxidoreductase enzymes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of enzymes such as oxidoreductases, thereby preventing their normal function. The compound’s fluorophenyl group and piperazine ring contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-{[4-(4-Chlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one: Similar structure but with a chlorine atom instead of a fluorine atom.
3-{[4-(4-Methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one: Similar structure but with a methyl group instead of a fluorine atom.
3-{[4-(4-Bromophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
The uniqueness of 3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE lies in its fluorine substitution, which can significantly influence its chemical reactivity, binding affinity, and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C20H17FN2O3 |
---|---|
Molecular Weight |
352.4g/mol |
IUPAC Name |
3-[4-(4-fluorophenyl)piperazine-1-carbonyl]chromen-2-one |
InChI |
InChI=1S/C20H17FN2O3/c21-15-5-7-16(8-6-15)22-9-11-23(12-10-22)19(24)17-13-14-3-1-2-4-18(14)26-20(17)25/h1-8,13H,9-12H2 |
InChI Key |
GCJBDPBUHQOZRQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4OC3=O |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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